

Spectroscopic Data for H-D-Tyr(tBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-D-Tyr(tBu)-OH**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the amino acid derivative **H-D-Tyr(tBu)-OH**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to be a valuable resource for researchers and professionals in the fields of peptide chemistry, drug discovery, and analytical chemistry.

Introduction

H-D-Tyr(tBu)-OH, also known as O-(tert-butyl)-D-tyrosine, is a protected form of the amino acid D-tyrosine. The tert-butyl protecting group on the phenolic hydroxyl function prevents unwanted side reactions during peptide synthesis. Accurate characterization of this compound is crucial for quality control and to ensure the integrity of the final peptide product. This guide presents key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

While specific experimental spectra for **H-D-Tyr(tBu)-OH** are not readily available in the public domain, this section provides expected data based on the analysis of closely related compounds and general principles of spectroscopy.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For **H-D-Tyr(tBu)-OH**, with a molecular formula of $C_{13}H_{19}NO_3$ and a molecular

weight of 237.29 g/mol, the expected mass spectral data are summarized below.

Analysis	Expected [M+H] ⁺ (m/z)	Expected [M+Na] ⁺ (m/z)
H-D-Tyr(tBu)-OH	238.14	260.12

Table 1: Predicted Mass Spectrometry Data for **H-D-Tyr(tBu)-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. The expected chemical shifts for **H-D-Tyr(tBu)-OH** are predicted based on the known spectra of similar tyrosine derivatives.

¹H NMR:

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic (2H)	6.8 - 7.2	Doublet	Protons on the aromatic ring ortho to the ether linkage.
Aromatic (2H)	6.6 - 6.9	Doublet	Protons on the aromatic ring meta to the ether linkage.
α-CH	3.5 - 4.0	Triplet or Doublet of Doublets	Alpha-proton of the amino acid backbone.
β-CH ₂	2.8 - 3.2	Multiplet	Beta-protons of the amino acid backbone.
tert-Butyl (9H)	1.2 - 1.4	Singlet	Protons of the tert-butyl protecting group.

Table 2: Predicted ¹H NMR Chemical Shifts for **H-D-Tyr(tBu)-OH**.

¹³C NMR:

Carbon	Expected Chemical Shift (ppm)
Carbonyl (C=O)	170 - 175
Aromatic C-O	150 - 155
Aromatic C (quaternary)	130 - 135
Aromatic CH	115 - 130
$\text{C}(\text{CH}_3)_3$ (quaternary)	75 - 80
α -CH	55 - 60
β -CH ₂	35 - 40
$\text{C}(\text{CH}_3)_3$	28 - 30

Table 3: Predicted ^{13}C NMR Chemical Shifts for **H-D-Tyr(tBu)-OH**.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight of **H-D-Tyr(tBu)-OH**.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation: Dissolve approximately 1 mg of **H-D-Tyr(tBu)-OH** in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water). The final concentration should be in the range of 1-10 $\mu\text{g/mL}$.[\[1\]](#)
- Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

- Ionization: A high voltage is applied to the sample solution as it exits a capillary, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
- Data Analysis: The spectrum is analyzed to identify the peak corresponding to the protonated molecule $[M+H]^+$ and other adducts like $[M+Na]^+$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **H-D-Tyr(tBu)-OH**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **H-D-Tyr(tBu)-OH** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D_2O , Methanol-d₄ - CD_3OD , or Chloroform-d - $CDCl_3$) in an NMR tube. The choice of solvent can affect the chemical shifts.[2][3]
- Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

- ¹H NMR Acquisition:

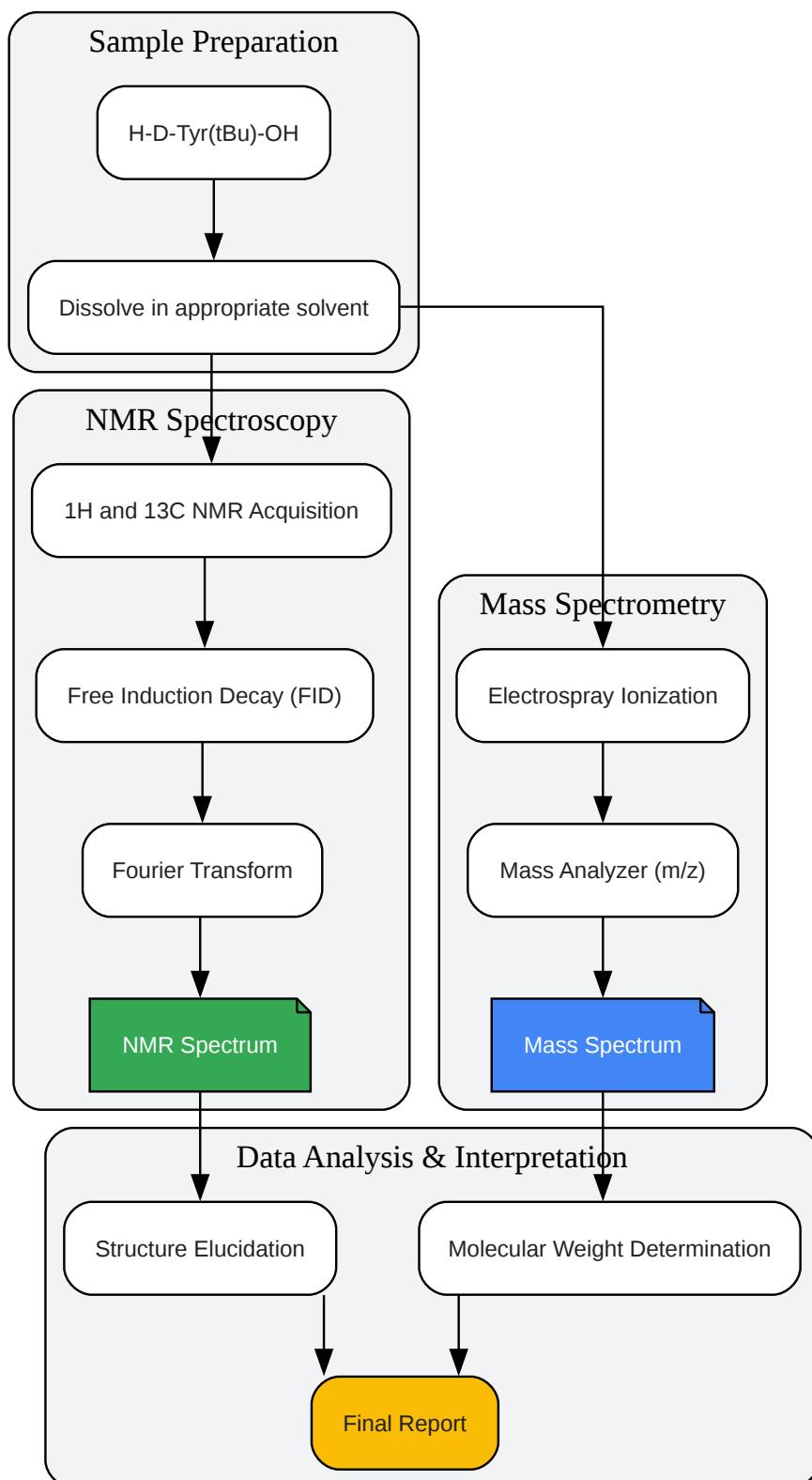
- A standard one-pulse experiment is performed to acquire the proton spectrum.
 - Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

- ¹³C NMR Acquisition:

- A proton-decoupled ^{13}C experiment is typically performed to obtain a spectrum with single lines for each unique carbon atom.
- Due to the low natural abundance of ^{13}C , a larger number of scans is usually required compared to ^1H NMR.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS or the residual solvent peak).
- Spectral Analysis: The chemical shifts, multiplicities (splitting patterns), and integration values of the peaks are analyzed to assign them to the specific protons and carbons in the **H-D-Tyr(tBu)-OH** molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **H-D-Tyr(tBu)-OH**.

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A generalized workflow for spectroscopic analysis.

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